2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid
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Overview
Description
2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid is a chemical compound with the molecular formula C26H25NO5. It is commonly used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a widely used protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid typically involves the reaction of 4-(3-aminopropyl)phenol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The resulting intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions generally involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or dimethylformamide
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated peptide synthesizers can also streamline the process, allowing for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Oxidation and Reduction Reactions: The phenoxy and propyl groups can undergo oxidation or reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide
Peptide Coupling: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt
Oxidation: Potassium permanganate or other strong oxidizing agents
Reduction: Lithium aluminum hydride or other reducing agents
Major Products Formed
Fmoc Deprotection: Free amino group
Peptide Coupling: Peptide bonds with various amino acids
Oxidation: Oxidized derivatives of the phenoxy or propyl groups
Reduction: Reduced derivatives of the phenoxy or propyl groups
Scientific Research Applications
2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of custom peptides for research and pharmaceutical applications.
Mechanism of Action
The primary mechanism of action of 2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group can be selectively removed to expose the free amino group, allowing for further functionalization or biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[3-(Fmoc-amino)methyl]phenoxy]acetic acid
- 4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid
- 2-[4-[3-(Boc-amino)propyl]phenoxy]acetic acid
Uniqueness
2-[4-[3-(Fmoc-amino)propyl]phenoxy]acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with a phenoxyacetic acid moiety. This combination allows for versatile applications in peptide synthesis and other organic synthesis processes. The presence of the propyl linker also provides additional flexibility in the design of complex molecules.
Properties
IUPAC Name |
2-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-25(29)17-31-19-13-11-18(12-14-19)6-5-15-27-26(30)32-16-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-14,24H,5-6,15-17H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZATRCGAPHQHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC4=CC=C(C=C4)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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